molecular formula C13H11NO5 B1526780 5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1281554-27-5

5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B1526780
M. Wt: 261.23 g/mol
InChI Key: IKUJGPJFLBFNCF-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It appears to contain an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a phenyl group (a ring of six carbon atoms, often referred to as a “benzene ring”) and a carboxylic acid group (consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxazole ring might be formed through a cyclization reaction, while the phenyl group could be introduced through a coupling reaction . The carboxylic acid group might be added last, as it’s quite reactive.


Molecular Structure Analysis

The structure of this compound would be characterized by the presence of the oxazole ring, the phenyl group, and the carboxylic acid group. These groups would likely be arranged in a specific spatial orientation due to the way they’re bonded together. The exact structure could be determined using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. The oxazole ring, for example, might participate in nucleophilic substitution reactions or electrophilic aromatic substitution reactions. The carboxylic acid group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure. For example, it might be soluble in certain solvents but not in others. It might have a specific melting point and boiling point. These properties could be determined through various laboratory tests .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, it might be toxic if ingested, or it might be a skin irritant. Safety data sheets (SDS) are often used to communicate this information .

properties

IUPAC Name

5-[(3-acetylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-8(15)9-3-2-4-10(5-9)18-7-11-6-12(13(16)17)14-19-11/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJGPJFLBFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 3
5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 4
5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 5
5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 6
5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid

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